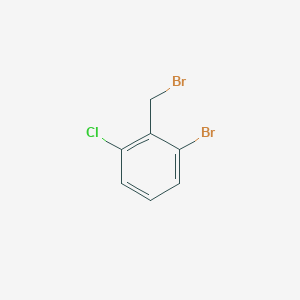

2-Bromo-6-chlorobenzyl bromide

描述

Significance of Benzyl (B1604629) Bromide Derivatives as Synthetic Intermediates in Organic Chemistry

Benzyl bromide and its derivatives are fundamental synthetic intermediates prized for their ability to introduce the benzyl group into various molecules. wikipedia.orgwisdomlib.org This process, known as benzylation, is crucial for creating diverse organic structures. wisdomlib.org The benzyl group is frequently employed as a protecting group for sensitive functional groups like alcohols and carboxylic acids during multi-step syntheses. wikipedia.orgcommonorganicchemistry.com Beyond their role in protection, benzyl halides are key precursors in the synthesis of a wide array of fine chemicals, including active pharmaceutical ingredients (APIs), agrochemicals, dyes, and fragrance compounds. wisdomlib.organshulchemicals.com Their utility is rooted in their nature as effective alkylating agents, readily participating in nucleophilic substitution reactions to form new carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds. anshulchemicals.com

Role of Ortho-Substitution in Modulating Reactivity and Selectivity in Halogenated Benzyl Bromides

The placement of substituents on the benzene (B151609) ring, particularly at the ortho positions (adjacent to the bromomethyl group), profoundly influences the reactivity and selectivity of benzyl bromides. Generally, ortho-substituents can exert steric hindrance, which may slow the rate of nucleophilic attack at the benzylic carbon compared to their para-isomers. nih.gov

Overview of Current Research Trends in Polyhalogenated Aromatic Compounds

Polyhalogenated aromatic hydrocarbons (PHAHs) are a broad class of compounds that have garnered significant scientific interest. Much of the research has historically focused on their environmental impact, as many PHAHs are persistent organic pollutants (POPs) that can accumulate in ecosystems. mdpi.comnih.gov Consequently, current research trends include monitoring their distribution, understanding their toxicology, and developing effective bioremediation strategies. nih.govhelsinki.fi

From a synthetic chemistry perspective, PHAHs are also valuable intermediates. The presence of multiple halogen atoms provides distinct points for further functionalization through reactions like cross-coupling, allowing for the construction of highly substituted and complex aromatic structures. wisdomlib.orgresearchgate.net This has led to their use in materials science for the development of polymers and advanced materials, as well as in medicinal chemistry for creating novel drug candidates. researchgate.net Research is ongoing to develop more selective and efficient methods for the synthesis and transformation of these versatile chemical building blocks. nih.gov

Scope and Objectives of the Research on 2-Bromo-6-chlorobenzyl bromide

This article focuses exclusively on the chemical compound this compound. The primary objective is to present a detailed overview of this specific polyhalogenated benzyl bromide, treating it as a case study in the application of highly functionalized intermediates in organic synthesis. The scope is strictly limited to its chemical identity and properties as a synthetic reagent. The information presented is intended to serve as a foundational resource for researchers in organic and medicinal chemistry who utilize complex halogenated compounds to build sophisticated molecular targets.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 75002-98-1 chemicalbook.comcapotchem.cnscbt.com |

| Molecular Formula | C₇H₅Br₂Cl chemicalbook.comcapotchem.cnscbt.com |

| Molecular Weight | 284.38 g/mol chemicalbook.comcapotchem.cnscbt.com |

| Appearance | Light brown to off-white solid chemicalbook.com |

| Melting Point | 62-64 °C chemicalbook.com |

| Boiling Point (Predicted) | 283.4 ± 25.0 °C chemicalbook.com |

| Density (Predicted) | 1.93 g/mL chemicalbook.com |

| Synonyms | 1-Bromo-2-(bromomethyl)-3-chlorobenzene, 2-Chloro-alpha,6-dibromotoluene chemicalbook.com |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8 °C chemicalbook.com |

Structure

3D Structure

属性

IUPAC Name |

1-bromo-2-(bromomethyl)-3-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2Cl/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZWBOMWAKYLIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373604 | |

| Record name | 2-Bromo-6-chlorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75002-98-1 | |

| Record name | 2-Bromo-6-chlorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 75002-98-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 6 Chlorobenzyl Bromide and Analogues

Classical and Contemporary Approaches to Benzylic Bromination

Benzylic bromination involves the substitution of a hydrogen atom on the carbon directly attached to an aromatic ring with a bromine atom. libretexts.org This reactivity is attributed to the relative weakness of benzylic C-H bonds, as their homolytic cleavage leads to a resonance-stabilized benzylic radical. libretexts.orgmasterorganicchemistry.com

The most common route for preparing benzyl (B1604629) bromides is through the free-radical halogenation of the corresponding toluene (B28343) derivative. wikipedia.org This process proceeds via a radical chain mechanism, which consists of initiation, propagation, and termination steps. masterorganicchemistry.comoregonstate.edu For a substrate like 2-bromo-6-chlorotoluene, this method would be employed to introduce the second bromine atom onto the methyl group.

The initiation of the radical chain reaction can be effectively achieved using ultraviolet (UV) light. wikipedia.org UV radiation possesses sufficient energy to induce the homolytic cleavage of a bromine molecule (Br₂), generating two bromine radicals (Br•). libretexts.orgyoutube.com These radicals then proceed to abstract a hydrogen atom from the benzylic position of the toluene derivative, forming a resonance-stabilized benzyl radical and hydrogen bromide (HBr). youtube.com This benzyl radical then reacts with another molecule of Br₂ to yield the desired benzyl bromide product and a new bromine radical, which continues the chain reaction. oregonstate.eduyoutube.com The use of light, including visible light from sources like fluorescent lamps or LEDs, has been shown to be effective, offering a green and efficient pathway for these transformations. organic-chemistry.orgd-nb.infonih.govrsc.org

As an alternative to photoinitiation, chemical radical initiators, such as organic peroxides, are widely used. masterorganicchemistry.comkhanacademy.org Benzoyl peroxide is a common choice for this purpose. scientificupdate.com The initiation step involves the homolytic cleavage of the weak oxygen-oxygen bond within the peroxide molecule, which can be triggered by heat. masterorganicchemistry.comlibretexts.org This generates highly reactive radicals. These initial radicals then react with a source of bromine, such as HBr, to produce the bromine radicals necessary to start the chain propagation steps as described previously. masterorganicchemistry.comlibretexts.org The choice between heat or UV initiation can influence the reaction's outcome and selectivity. stackexchange.com

Several reagents are available for effecting benzylic bromination.

Bromine (Br₂) : While elemental bromine is the fundamental reagent for this reaction, its use can sometimes lead to undesired side products, particularly the electrophilic substitution on the aromatic ring. masterorganicchemistry.com Controlling the reaction conditions is crucial to favor the radical pathway.

N-Bromosuccinimide (NBS) : To enhance selectivity for benzylic bromination over other reactions, N-bromosuccinimide (NBS) is the most commonly used reagent. libretexts.orgmasterorganicchemistry.comchadsprep.com The key advantage of NBS is that it reacts with the HBr generated during the propagation step to produce a very low, steady concentration of molecular bromine in situ. chadsprep.commanac-inc.co.jpyoutube.com This low concentration of Br₂ minimizes competitive electrophilic addition to the aromatic ring, making the radical substitution at the benzylic position the predominant reaction pathway. masterorganicchemistry.commanac-inc.co.jp This process is often referred to as the Wohl-Ziegler reaction. scientificupdate.commasterorganicchemistry.com

Hydrogen Bromide/Hydrogen Peroxide (HBr/H₂O₂) : This system serves as an effective method for the in situ generation of bromine, presenting a more environmentally friendly and safer alternative to handling elemental bromine. researchgate.netacs.org In this process, hydrogen peroxide acts as an oxidant, converting hydrogen bromide to bromine. researchgate.netgoogle.com The reaction can be initiated by light to generate the necessary bromine radicals for benzylic bromination. researchgate.netsciencemadness.org Research has demonstrated the successful bromination of various substituted toluenes using this system, often in aqueous or two-phase systems. researchgate.netacs.orgmdma.ch

Table 1: Benzylic Bromination of Toluene Derivatives with the H₂O₂–HBr System Data derived from studies on the oxidation-bromination of various substrates.

| Entry | Substrate | Reagents | Conditions | Product | Yield (%) | Ref. |

| 1 | Toluene | H₂O₂, HBr | Ambient light, 15 h | Benzyl bromide | 97 | researchgate.net |

| 2 | 4-Methyltoluene | H₂O₂, HBr | Ambient light, 15 h | 4-Methylbenzyl bromide | 98 | researchgate.net |

| 3 | 4-Bromotoluene | H₂O₂, HBr | Ambient light, 15 h | 4-Bromobenzyl bromide | 99 | researchgate.net |

| 4 | 4-Nitrotoluene | H₂O₂, HBr | Ambient light, 15 h | 4-Nitrobenzyl bromide | 99 | researchgate.net |

| 5 | Toluene | H₂O₂, HBr | Sunlight | Benzyl bromide | 97.3 | researchgate.net |

Selective Conversion of Benzyl Alcohols to Benzyl Bromides

An alternative synthetic route to benzyl bromides involves the direct conversion of the corresponding benzyl alcohols. This approach is valuable when the benzyl alcohol is more readily available than the corresponding toluene derivative. Various reagents can achieve this transformation, such as triphenylphosphine (B44618) and N-bromosuccinimide. rsc.orgresearchgate.net

A notable method for the selective conversion of benzyl alcohols to benzyl bromides utilizes a combination of a polyvinylpyrrolidone-bromine complex (PVPP-Br₂) and hexamethyldisilane (B74624) (HMDS). researchgate.net This reagent system has been shown to be highly efficient and selective for the bromination of benzylic alcohols, even in the presence of other functional groups like primary aliphatic alcohols. researchgate.net The polymeric nature of the PVPP-Br₂ reagent simplifies the workup procedure, as the byproducts can often be removed by simple filtration. researchgate.net

Table 2: Selective Bromination of Benzyl Alcohols with PVPP-Br₂/HMDS Data adapted from Mokhtary, M. (2016).

| Entry | Substrate (Benzyl Alcohol) | Time (h) | Product (Benzyl Bromide) | Yield (%) | Ref. |

| 1 | Benzyl alcohol | 1 | Benzyl bromide | 98 | researchgate.net |

| 2 | 4-Methylbenzyl alcohol | 1.5 | 4-Methylbenzyl bromide | 96 | researchgate.net |

| 3 | 4-Chlorobenzyl alcohol | 1 | 4-Chlorobenzyl bromide | 98 | researchgate.net |

| 4 | 2-Chlorobenzyl alcohol | 1 | 2-Chlorobenzyl bromide | 97 | researchgate.net |

| 5 | 3-Methoxybenzyl alcohol | 1.5 | 3-Methoxybenzyl bromide | 95 | researchgate.net |

| 6 | 4-Nitrobenzyl alcohol | 2 | 4-Nitrobenzyl bromide | 92 | researchgate.net |

Alternative Brominating Reagents for Alcohol Functionalization

The conversion of benzylic alcohols to the corresponding bromides is a fundamental transformation in organic synthesis. tandfonline.com While traditional methods exist, researchers have explored alternative reagents to improve efficiency, yield, and reaction conditions.

One effective system involves the use of triphenylphosphine (PPh₃) and N-bromosuccinimide (NBS) . tandfonline.com This combination has been shown to efficiently convert a variety of benzylic alcohols into their corresponding bromides. tandfonline.comrsc.org Microwave irradiation has been demonstrated to significantly accelerate this reaction, with conversions often completing in under 30 seconds in high yields without the need for a solvent. tandfonline.com Primary benzylic alcohols generally provide higher yields than secondary alcohols, a difference attributed to steric hindrance in the phosphonium (B103445) alkoxide intermediate. tandfonline.com

Another approach utilizes silicaphosphine ([P(Cl)₃₋ₙ(SiO₂)ₙ]) in the presence of molecular halogen. This heterogeneous reagent effectively converts alcohols to bromides in refluxing acetonitrile (B52724), with the advantage of easy separation of the byproduct, silicaphosphine oxide, by simple filtration. organic-chemistry.org

The combination of triphenylphosphine and 1,2-dihaloethanes (such as 1,2-dichloroethane (B1671644) or 1,2-dibromoethane) also serves as a mild and effective system for the deoxygenative halogenation of alcohols. organic-chemistry.org A key advantage of using triethylphosphite instead of triphenylphosphine is the simplified purification process, as the triethylphosphite oxide byproduct can be removed by washing with water. organic-chemistry.org

Substoichiometric amounts of thiourea can mediate the halogenation of alcohols under mild conditions. organic-chemistry.org In the absence of thiourea, oxidation of the alcohol may be observed. organic-chemistry.org Additionally, a combination of 2,4,6-trichloro tandfonline.comorganic-chemistry.orgrsc.orgtriazine and N,N-dimethylformamide can be used to convert alcohols to chlorides, and the addition of sodium bromide allows for the synthesis of the corresponding bromides. organic-chemistry.org

| Reagent System | Conditions | Advantages |

| Triphenylphosphine/N-Bromosuccinimide | Microwave irradiation, solvent-free | Fast reaction times, high yields tandfonline.com |

| Silicaphosphine/Molecular Halogen | Refluxing acetonitrile | Heterogeneous reagent, easy byproduct removal organic-chemistry.org |

| Triphenylphosphine/1,2-Dihaloethanes | Mild conditions | Effective for deoxygenative halogenation organic-chemistry.org |

| Thiourea (substoichiometric) | Mild conditions | Mediates halogenation over oxidation organic-chemistry.org |

| 2,4,6-Trichloro tandfonline.comorganic-chemistry.orgrsc.orgtriazine/DMF/NaBr | Room temperature | Efficient conversion to bromides organic-chemistry.org |

Advanced Synthetic Strategies for Halogenated Benzyl Bromides

Recent advancements in synthetic chemistry have led to the development of more efficient, selective, and environmentally friendly methods for the synthesis of halogenated benzyl bromides.

Continuous Photochemical Flow Conditions for Benzylic Bromination

Continuous flow chemistry offers significant advantages over traditional batch processes for photochemical reactions, including improved safety, scalability, and reaction control. organic-chemistry.orgrsc.org Light-induced benzylic brominations can be performed in a continuous-flow setup using N-bromosuccinimide (NBS) and a household compact fluorescent lamp (CFL) as the light source. organic-chemistry.orgorganic-chemistry.org This method often utilizes acetonitrile as a solvent, avoiding hazardous chlorinated solvents like carbon tetrachloride. organic-chemistry.orgorganic-chemistry.org The use of transparent fluorinated ethylene (B1197577) polymer (FEP) tubing for the reactor allows for efficient irradiation. organic-chemistry.org

Bromotrichloromethane (BrCCl₃) has emerged as an underutilized but effective bromine source for benzylic halogenation under continuous flow photochemical conditions. researchgate.netrsc.org It is readily available and presents fewer safety and environmental concerns than other reagents. researchgate.net The optimization of these flow reactions can include the use of photosensitizers to enhance efficiency. researchgate.net

Furthermore, the in-situ generation of bromine (Br₂) from reagents like sodium bromate (B103136) (NaBrO₃) and hydrobromic acid (HBr) in a continuous flow system has been shown to be highly efficient for photochemical benzylic brominations. rsc.orgresearchgate.netscientificupdate.com This approach allows for excellent mass utilization and can be performed with minimal or no organic solvent, significantly reducing the process mass index (PMI). rsc.orgresearchgate.net These reactions can achieve complete conversion in very short residence times, sometimes as little as 15 seconds. rsc.orgresearchgate.net

| Technique | Reagents | Advantages |

| Continuous Flow Photobromination | N-Bromosuccinimide (NBS) | Avoids hazardous solvents, scalable organic-chemistry.orgorganic-chemistry.org |

| Continuous Flow Photobromination | Bromotrichloromethane (BrCCl₃) | Safer reagent, compatible with electron-rich substrates researchgate.netrsc.org |

| Continuous Flow with In-Situ Bromine Generation | Sodium Bromate (NaBrO₃)/Hydrobromic Acid (HBr) | High efficiency, reduced waste, fast reaction times rsc.orgresearchgate.netscientificupdate.com |

Multistep Functionalization Routes from Precursors (e.g., electrophilic halogenation, Friedel-Crafts alkylation, reduction)

The synthesis of polysubstituted benzyl bromides like 2-bromo-6-chlorobenzyl bromide often requires a multistep approach to introduce the desired functional groups onto the aromatic ring with the correct regiochemistry. These routes can involve a sequence of reactions such as electrophilic halogenation, Friedel-Crafts alkylation, and reduction.

For instance, the synthesis of 2-bromo-6-fluorobenzaldehyde (B104081), a related compound, has been reported starting from m-fluorobromobenzene. google.com A general strategy for preparing substituted benzyl bromides involves the bromination of a substituted toluene. google.com In a specific example for preparing 2-bromo-6-fluorobenzyl bromide, 2-bromo-6-fluorotoluene (B73676) is reacted with hydrobromic acid and hydrogen peroxide under illumination. google.comgoogle.com This is followed by an oxidation step to yield the corresponding aldehyde. google.com

A convenient two-step procedure for preparing benzylic bromides from methylbenzenes involves initial bromination with an excess of NBS, which can lead to a mixture of mono- and dibrominated products. ecust.edu.cn This mixture is then selectively debrominated to the desired monobromide using diethyl phosphite (B83602) and a non-nucleophilic base like N,N-diisopropylethylamine. ecust.edu.cn

The synthesis of various (E)-β-aryl vinyl halides can be achieved in one pot from benzyl bromides and dihalomethanes. organic-chemistry.orgfigshare.com This method involves a nucleophilic substitution followed by a stereoselective base-induced elimination and demonstrates broad functional group tolerance. organic-chemistry.org

Regioselectivity and Stereoselectivity Control in the Synthesis of Halogenated Benzyl Bromides

Controlling the position of substituents on the aromatic ring (regioselectivity) is a crucial aspect of synthesizing specifically substituted benzyl bromides.

Strategies for Achieving Desired Ortho-, Meta-, and Para-Substitutions

The directing effects of substituents already present on the benzene (B151609) ring play a critical role in determining the position of subsequent electrophilic aromatic substitution reactions. youtube.comyoutube.com

Electron-donating groups (EDGs) , such as alkyl groups, are typically ortho, para-directors. They activate the ring towards electrophilic substitution. youtube.comyoutube.com

Electron-withdrawing groups (EWGs) are generally meta-directors and deactivate the ring. youtube.com

For example, in the nitration of toluene, the methyl group (an EDG) directs the incoming nitro group to the ortho and para positions. youtube.com The para product is often favored due to less steric hindrance. youtube.com

In cases of di-substituted benzenes, the directing effects of both groups must be considered. For the synthesis of a compound like this compound, the starting material would likely be a substituted toluene, and the halogenation steps would need to be carefully planned to achieve the desired 2,6-substitution pattern. The synthesis of 2-bromo-6-fluorobenzaldehyde from 2-bromo-6-fluorotoluene illustrates the direct bromination of a pre-substituted toluene to install the benzylic bromide. google.comgoogle.com

Investigation of Reaction Conditions Affecting Isomer Distribution

The distribution of isomers in benzylic bromination can be influenced by various reaction conditions. In electrophilic aromatic bromination, physical factors that affect the dispersion of bromine before it reacts can significantly impact the product distribution, especially in highly reactive substrates. gla.ac.uk For instance, insufficient stirring can lead to a higher degree of di-bromination at the point of contact between the reactants. gla.ac.uk

In radical benzylic brominations using NBS, the reaction is often initiated by light or a radical initiator like AIBN or benzoyl peroxide. libretexts.orgcommonorganicchemistry.com The choice of solvent and initiator can influence the selectivity of the reaction. While carbon tetrachloride has been a traditional solvent, its toxicity has led to the use of alternatives like acetonitrile or trifluoromethylbenzene. organic-chemistry.orgmasterorganicchemistry.com

Purification and Isolation Techniques for Halogenated Benzyl Bromides

Following the synthesis of halogenated benzyl bromides, the crude product is often a mixture containing the desired compound, unreacted starting materials, and byproducts. A preliminary work-up procedure is typically performed, which may involve filtering off solid byproducts, such as succinimide (B58015) in the case of N-bromosuccinimide (NBS) brominations, followed by washing the organic phase with aqueous solutions like sodium bicarbonate and brine to neutralize any acidic impurities. ecust.edu.cn The organic layer is then dried over an anhydrous salt like sodium sulfate (B86663) before the solvent is removed under reduced pressure. ecust.edu.cnchemicalbook.com For more rigorous purification, flash column chromatography and recrystallization are the methods of choice.

Flash column chromatography is a highly effective technique for purifying both solid and liquid halogenated benzyl bromides. rsc.orgresearchgate.net This method utilizes a stationary phase, typically silica (B1680970) gel, packed into a column through which a solvent system (mobile phase) is passed under pressure to separate the components of the mixture based on their differential adsorption to the stationary phase. rsc.orgsemanticscholar.org

The selection of the eluent system is crucial for achieving good separation. For halogenated benzyl bromides and related compounds, non-polar solvents or mixtures of non-polar and slightly more polar solvents are common. For instance, mixtures of ethyl acetate (B1210297) in petroleum ether or pentane (B18724) have been successfully employed. rsc.orgsemanticscholar.org In some cases, automated flash chromatography systems are used for more efficient and reproducible purifications. semanticscholar.org The progress of the separation is often monitored by thin-layer chromatography (TLC). chemicalbook.com An alternative simple method for purifying aged benzyl bromide involves passing it through a plug of basic alumina. reddit.com

Table 1: Examples of Flash Column Chromatography Conditions for Benzyl Bromide Analogues

| Compound/Reaction Type | Stationary Phase | Eluent System | Reference |

| Products of Ni-catalyzed benzylation | Silica Gel (SiO₂) | 1% ethyl acetate in petroleum ether | rsc.org |

| Products of Pd-catalyzed sp-sp³ cross-coupling | Silica Gel | Pentane gradient to Pentane/EtOAc (90/10) | semanticscholar.org |

| Products of Pd-catalyzed sp-sp³ cross-coupling | Silica Gel | Pentane gradient to Pentane/EtOAc (95/5) | semanticscholar.org |

| General purification of benzyl bromide derivatives | Silica Gel | Dichloromethane or other non-polar solvents | researchgate.net |

Recrystallization is a primary method for the purification of solid halogenated benzyl bromides. researchgate.netresearchgate.net This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either highly soluble or insoluble at all temperatures.

For this compound, a documented procedure involves its recrystallization from petroleum ether (60-80 °C boiling range), yielding the product as pink needles. prepchem.com Other solvents and solvent systems have been reported for the recrystallization of analogous compounds. For example, p-bromobenzyl bromide can be purified by recrystallization from mixed solvent systems such as ethyl acetate/chloroform/methanol. google.com In another instance, a bromo-chloro substituted quinoline (B57606) derivative was recrystallized from anhydrous diethyl ether. google.com

A specialized recrystallization process for brominated aromatic compounds has been developed to remove impurities like bromine and hydrogen bromide. This method involves dissolving the crude product in a solvent such as toluene, adding a base (e.g., pyridine), and heating the mixture under pressure above its atmospheric boiling point. google.com

Other isolation techniques that can be employed, often in conjunction with chromatography or recrystallization, include:

Distillation: For liquid products that are thermally stable, vacuum distillation can be an effective method to separate them from non-volatile impurities. researchgate.net Steam distillation is a gentler alternative that can be used to remove volatile compounds like benzyl bromide from a reaction mixture. researchgate.net

Solvent Extraction: This is a fundamental technique used to separate the product from the reaction mixture based on its solubility in different immiscible liquids. chemicalbook.com

Chemical Scavenging: Excess benzyl bromide can sometimes be removed by reacting it with a scavenger. For example, adding triethylamine (B128534) converts benzyl bromide into the water-soluble benzyltriethylammonium bromide, which can then be removed by an aqueous wash. researchgate.net

Table 2: Recrystallization Solvents for Halogenated Benzyl Bromides and Analogues

| Compound | Recrystallization Solvent(s) | Reference |

| This compound | Petroleum ether (60-80 °C) | prepchem.com |

| p-Bromobenzyl bromide | Ethyl acetate + Chloroform + Methanol | google.com |

| 6-bromo-3-(chloromethyl)-2-methoxyquinoline | Anhydrous diethyl ether | google.com |

| General solid benzyl bromide derivatives | Appropriate solvent | researchgate.net |

| Brominated aromatic compounds (general) | Toluene (with a base, under pressure) | google.com |

Reaction Chemistry and Mechanistic Investigations of 2 Bromo 6 Chlorobenzyl Bromide

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways) at the Benzylic Carbon

The benzylic position of 2-Bromo-6-chlorobenzyl bromide, being activated by the adjacent aromatic ring, is anticipated to be susceptible to nucleophilic substitution. gla.ac.uk Such reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, or a combination of both, depending on the reaction conditions and the nucleophile. khanacademy.org The S(_N)1 pathway would involve the formation of a resonance-stabilized benzylic carbocation, while the S(_N)2 pathway would involve a concerted backside attack by the nucleophile. gla.ac.ukbits-pilani.ac.in The presence of halogen substituents on the aromatic ring could influence the reaction rate and mechanism through inductive and resonance effects. researchgate.netacs.org

Generally, benzylic bromides are known to react with a variety of nucleophiles. nih.gov For instance:

Azide (B81097): The azide ion (N(_3)) is a good nucleophile and would be expected to displace the benzylic bromide to form a benzylic azide. nih.govcolab.ws This reaction is a common method for introducing a nitrogen-containing functional group.

1,2,4-Triazole: 1,2,4-Triazole can act as a nucleophile, with one of its nitrogen atoms attacking the benzylic carbon to form a triazolyl-substituted product. nih.gov

Cyanide: The cyanide ion (CN) is another effective nucleophile that could react with the benzylic bromide to yield a benzyl (B1604629) cyanide derivative. nih.gov

The following table outlines the expected products from the reaction of a generic benzyl bromide with these nucleophiles.

| Nucleophile | Product |

| Azide (NaN(_3)) | Benzyl azide |

| 1,2,4-Triazole | 1-Benzyl-1H-1,2,4-triazole |

| Cyanide (NaCN) | Benzyl cyanide |

This table is based on general reactivity patterns of benzyl bromides and does not represent specific experimental data for this compound.

The bromine and chlorine atoms on the benzene (B151609) ring of this compound would be expected to exert an influence on the kinetics and mechanism of nucleophilic substitution at the benzylic carbon. gla.ac.ukresearchgate.net Their electron-withdrawing inductive effects could potentially slow down an S(_N)1 reaction by destabilizing the carbocation intermediate. Conversely, in an S(_N)2 reaction, these substituents might have a less pronounced effect on the reaction rate. The precise impact would depend on a complex interplay of electronic and steric factors. rsc.org

Cross-Coupling Reactions Utilizing the Bromine and Chlorine Moieties

The aryl bromide and aryl chloride functionalities in this compound present opportunities for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. uwindsor.ca Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in such reactions, which could allow for selective functionalization. uwindsor.cawikipedia.org

Palladium catalysts are widely used to mediate various cross-coupling reactions: uwindsor.ca

Suzuki Reaction: This reaction couples an organoboron reagent with an organic halide. nih.govmdpi.com It would be theoretically possible to selectively couple a boronic acid at the C-Br position of this compound. nih.govnih.gov

Sonogashira Reaction: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org Similar to the Suzuki reaction, selective coupling at the C-Br bond would be the expected outcome under appropriate conditions. beilstein-journals.orgwalisongo.ac.id

Buchwald-Hartwig Amination: This method is used to form carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orgorganic-chemistry.org Selective amination at the C-Br position would be anticipated. researchgate.netbeilstein-journals.orgacs.org

The following table summarizes the general transformations for these cross-coupling reactions.

| Reaction | Coupling Partner | Product Type |

| Suzuki | Arylboronic acid | Biaryl |

| Sonogashira | Terminal alkyne | Arylalkyne |

| Buchwald-Hartwig | Amine | Arylamine |

This table illustrates general cross-coupling reactions and does not reflect specific experimental results for this compound.

While not directly involving this compound, mechanistic studies on related palladium-catalyzed desulfinative cross-couplings of aryl bromides provide valuable insights. nih.govnih.govacs.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a sulfinate salt, and subsequent reductive elimination to form the product and regenerate the catalyst. nih.govnih.govdntb.gov.ua The nature of the ligand, substrate, and reaction conditions can significantly influence the reaction pathway and efficiency. organic-chemistry.org

Achieving selective cross-coupling at one of the two different halogen sites in a dihalogenated compound like this compound is a significant challenge in synthetic chemistry. acs.orgnih.gov The design of the phosphine (B1218219) ligand on the palladium catalyst is crucial for controlling the selectivity. acs.orgrsc.orgnsf.gov Bulky and electron-rich ligands often favor the oxidative addition of less reactive C-Cl bonds, while less sterically demanding ligands might favor the more reactive C-Br bond. nih.govcam.ac.uk Furthermore, the choice of base and solvent can also play a critical role in optimizing the catalyst system for selective transformations. acs.orgcam.ac.uk

Other Transition Metal-Mediated Transformations

Beyond the well-established cross-coupling reactions, this compound can participate in other transition metal-mediated transformations. For instance, nickel boride has been shown to be an effective reagent for the reductive dehalogenation of organic halides, including benzylic bromides, at ambient temperatures. researchgate.net This method offers a mild and efficient way to selectively remove the benzylic bromine atom.

Another significant area of transition metal-mediated reactions is the Miyaura borylation, a palladium-catalyzed conversion of aryl halides to boronic esters. rsc.org This reaction is highly tolerant of various functional groups and provides a pathway to synthesize boronic ester derivatives of this compound, which are versatile intermediates in Suzuki-Miyaura coupling reactions. rsc.org The use of an iridium catalyst has also been demonstrated for the borylation of C-H bonds in arenes, offering a complementary method to access these valuable synthetic building blocks. rsc.org

The following table summarizes some examples of transition metal-mediated transformations involving related benzyl bromide structures.

| Reaction Type | Catalyst/Reagent | Product Type | Ref |

| Reductive Dehalogenation | Nickel Boride | Toluene (B28343) Derivative | researchgate.net |

| Miyaura Borylation | Palladium Catalyst | Boronic Ester | rsc.org |

| C-H Borylation | Iridium Catalyst | Boronic Ester | rsc.org |

Electrophilic Aromatic Substitution Reactions of the Benzene Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. fiveable.me In the case of this compound, the benzene ring is substituted with two halogen atoms (bromo and chloro) and a bromomethyl group. Halogens are generally considered deactivating groups in EAS reactions due to their electron-withdrawing inductive effect, which makes the aromatic ring less nucleophilic. libretexts.org However, they are also ortho, para-directing because of the resonance effect where their lone pairs can stabilize the arenium ion intermediate.

The presence of both a bromo and a chloro substituent on the ring of this compound will influence the regioselectivity of further substitution reactions. Both are ortho, para-directing groups. However, the positions ortho and para to the bromine are already substituted by the chlorine and the bromomethyl group, respectively. This substitution pattern suggests that any further electrophilic attack would be sterically hindered and electronically disfavored.

Key electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For these reactions to proceed with a deactivated ring like that of this compound, a strong Lewis acid catalyst is typically required to activate the electrophile. fiveable.memasterorganicchemistry.com The reaction rate is generally slower compared to benzene due to the deactivating nature of the halogen substituents. libretexts.org

Radical Reactions Involving the Benzylic Bromide

The benzylic position of this compound is susceptible to radical reactions, a common pathway for benzylic halides.

The formation of a benzylic radical from this compound can be initiated by light or radical initiators. scientificupdate.comorganic-chemistry.org For example, the use of N-bromosuccinimide (NBS) in the presence of a radical initiator is a classic method for benzylic bromination, though in this case, it would lead to the starting material. scientificupdate.com However, the underlying principle of radical formation is relevant. The stability of the resulting benzylic radical is enhanced by resonance delocalization of the unpaired electron into the aromatic ring. khanacademy.org

The reactivity of this benzylic radical is diverse. It can participate in various transformations, including abstraction of a hydrogen atom from a suitable donor or coupling with other radicals. The electronic properties of the substituents on the aromatic ring can influence the stability and reactivity of the benzylic radical.

A patent describes a method for preparing 2-bromo-6-fluorobenzyl bromide from 2-bromo-6-fluorotoluene (B73676) using hydrobromic acid and hydrogen peroxide under light conditions, which proceeds via a radical mechanism. google.com This highlights the feasibility of generating benzylic radicals from related substituted toluenes.

Controlling the outcome of radical reactions is a significant challenge in synthetic chemistry. scientificupdate.com In the context of this compound, controlled radical transformations could involve atom transfer radical polymerization (ATRP) or other controlled radical processes.

Recent advancements have focused on developing more selective and efficient methods for benzylic brominations. For instance, continuous-flow protocols using N-bromosuccinimide activated by a compact fluorescent lamp have been developed to avoid hazardous solvents and allow for better control over the reaction. organic-chemistry.orgacs.org These methods often require only a slight excess of the brominating agent to achieve high yields of the desired benzylic bromide. acs.org

Another approach involves the in-situ generation of bromine radicals. For example, the use of NaBrO₃ and HBr under irradiation can initiate the formation of bromide radicals for selective bromination reactions. scientificupdate.com Such techniques could potentially be adapted for controlled radical transformations of this compound.

Functional Group Interconversions of Halogens and the Benzylic Bromide

The presence of multiple halogen atoms and a benzylic bromide in this compound allows for a variety of functional group interconversions.

The reduction of the halogen atoms in this compound can be achieved through various methods. The benzylic bromide is generally more reactive towards reduction than the aryl halides. Selective reduction of the benzylic bromide can be accomplished using reagents like nickel boride, which has been shown to effectively dehalogenate benzylic halides while leaving aryl halides intact under certain conditions. researchgate.net

Hydriodic acid can also be used to reduce benzyl bromides. rsc.org The ease of reduction can be influenced by the substituents on the aromatic ring. rsc.org For instance, studies on related halogenated benzyl bromides have shown that the order of reactivity can vary depending on the specific halogen and its position. rsc.org

The following table provides a summary of reagents used for the reduction of related organic halides.

| Reagent | Substrate Type | Product | Ref |

| Nickel Boride | Benzylic Bromide | Toluene Derivative | researchgate.net |

| Hydriodic Acid | Benzyl Bromide | Toluene Derivative | rsc.org |

Oxidation of the Benzylic Position to Carbonyls or Carboxylic Acids

The benzylic carbon of this compound is susceptible to oxidation, yielding either the corresponding aldehyde (a carbonyl compound) or a carboxylic acid, depending on the chosen oxidizing agent and reaction conditions.

The conversion of this compound to 2-bromo-6-chlorobenzaldehyde (B1282812) can be achieved through methods like the Kornblum oxidation. evitachem.comgoogle.com This reaction typically involves treating the benzyl bromide with dimethyl sulfoxide (B87167) (DMSO), which acts as the oxidant. google.com For instance, the reaction of 2-bromo-6-fluorobenzyl bromide, a related compound, with DMSO and sodium bicarbonate at 70°C results in the formation of 2-bromo-6-fluorobenzaldehyde (B104081) with high conversion. google.com This method is advantageous as it can avoid issues related to radical stability. evitachem.com

Table 1: Oxidation of Benzyl Bromide Derivatives to Aldehydes

| Reactant | Oxidizing Agent | Product | Yield | Reference |

| 2-Bromo-6-fluorobenzyl bromide | Dimethyl sulfoxide (DMSO), Sodium bicarbonate | 2-Bromo-6-fluorobenzaldehyde | 65.8% | google.com |

| This compound | Not specified | 2-Bromo-6-chlorobenzaldehyde | 75% | evitachem.com |

Further oxidation of the resulting aldehyde or direct, more vigorous oxidation of the benzyl bromide can lead to the formation of the corresponding carboxylic acid. khanacademy.orgpressbooks.pub Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in an acidic medium are commonly employed for the oxidation of alkylbenzenes to carboxylic acids, provided there is a hydrogen atom at the benzylic position. khanacademy.orgpressbooks.pub This process transforms the alkyl group into a carboxyl group (–COOH). pressbooks.pub

Homologation Reactions of Benzyl Bromide Derivatives

Homologation reactions involve the insertion of a carbon unit into an existing molecular framework, effectively lengthening a carbon chain. For benzyl bromide derivatives, this can be achieved through reactions with diazo compounds, which serve as a source of a single carbon atom.

Diazo C-C Bond Insertion Reactions

A notable homologation reaction of benzyl bromide derivatives is the formal insertion of a diazo compound into the C(sp²)–C(sp³) bond, catalyzed by a Lewis acid like tin(IV) bromide (SnBr₄). nih.gov This reaction effectively inserts the carbon from the diazo compound between the aromatic ring and the benzylic carbon. nih.govresearchgate.net The process is particularly effective for electron-rich benzyl bromide derivatives. nih.gov

The reaction is proposed to proceed through the formation of a stabilized benzylic carbocation, which then reacts with the diazo compound. nih.gov Subsequent loss of nitrogen gas and rearrangement involving the aryl group leads to the homologated product. nih.gov This method allows for the introduction of various functional groups, such as trifluoromethyl, ester, and ketone groups, depending on the substituent on the diazo compound. nih.gov The resulting product retains the alkyl bromide, which can be used for further chemical modifications. nih.gov

Table 2: Lewis Acid-Catalyzed Homologation of Benzyl Bromides with Diazo Compounds

| Benzyl Bromide Substrate | Diazo Compound | Lewis Acid Catalyst | Solvent | Temperature | Product | Isolated Yield | Reference |

| 4-Methoxybenzyl bromide | Trifluoromethyl diazo compound | SnBr₄ (50 mol %) | CH₂Cl₂ | -78 °C | Bromide 3a | 75% | nih.gov |

Computational Analysis of Reaction Mechanisms (e.g., Sₙ1, phenonium ion intermediates)

Computational studies, specifically using quantum chemical calculations, have provided significant insights into the mechanism of the homologation reaction of benzyl bromides with diazo compounds. nih.govresearchgate.net These analyses support a multi-step mechanism. nih.gov

The reaction is initiated by a rate-determining Sₙ1 (unimolecular nucleophilic substitution) step. nih.gov In this initial phase, the benzyl bromide dissociates to form a benzylic carbocation. The stability of this carbocation is crucial, and the reaction is more favorable for electron-rich benzyl bromides that can better stabilize this intermediate. nih.gov

The benzylic carbocation then reacts with the diazo compound. This is followed by a cascade of cationic intermediates, a key one being a phenonium ion . nih.govresearchgate.netresearchgate.net A phenonium ion is a three-membered ring intermediate where the phenyl group participates in stabilizing a positive charge on the adjacent carbon chain. nih.gov The formation of this bridged ion is a critical step that dictates the regioselectivity of the reaction. The final step involves the opening of the phenonium ion by the bromide ion to yield the final homologated product. nih.gov

Applications As a Chemical Building Block in Complex Molecule Synthesis

Synthesis of Pharmaceuticals and Agrochemicals

The structural motif of a substituted benzyl (B1604629) group is prevalent in many biologically active compounds. The specific substitution pattern of 2-bromo-6-chlorobenzyl bromide can impart unique steric and electronic properties to a molecule, influencing its interaction with biological targets.

The reactive benzyl bromide functionality of this compound makes it an excellent electrophile for the N-alkylation of heterocyclic compounds. This reaction is a common strategy for the synthesis of N-benzyl heterocycles, a class of compounds with significant applications in medicinal chemistry. The general reaction involves the displacement of the bromide ion by a nitrogen atom within a heterocyclic ring.

While direct examples of the use of this compound are not extensively documented in publicly available literature, the synthesis of analogous N-benzylic heterocycles is well-established. For instance, asymmetric cross-coupling reactions between α-N-heterocyclic trifluoroborates and various aryl bromides have been developed to produce chiral N-benzylic heterocycles. nih.gov This methodology highlights the importance of the benzyl-heterocycle linkage in creating pharmaceutically relevant structures. Furthermore, the homologation of electron-rich benzyl bromides with diazo compounds can lead to the formation of β-amino acid derivatives and 1,2,4-triazoles, which are important scaffolds in medicinal and agrochemical compounds. researchgate.net These examples demonstrate the potential of benzyl bromides, including this compound, to serve as key precursors in the synthesis of complex N-benzyl heterocyclic systems.

This compound can serve as a precursor for the synthesis of benzyl amides, benzylamines, and benzyl sulfonamides. The introduction of the 2-bromo-6-chlorobenzyl group can be achieved through various synthetic routes.

Benzylamines: The synthesis of benzylamines can be accomplished through the reaction of this compound with a suitable nitrogen source, such as ammonia (B1221849) or a primary amine. A related compound, 2-chloro-N,N-dimethylbenzylamine, has been synthesized from the amination of 2-chloro-benzyl bromide. researchgate.net This indicates a feasible pathway for the synthesis of the corresponding amine from this compound.

Benzyl Amides: Benzylamides are typically synthesized by the coupling of a carboxylic acid with a benzylamine (B48309). Therefore, once the 2-bromo-6-chlorobenzylamine is formed, it can be readily converted to a wide range of benzylamides through reaction with various carboxylic acids or their activated derivatives. nih.govogu.edu.tr

Benzyl Sulfonamides: Similarly, benzyl sulfonamides can be prepared by reacting 2-bromo-6-chlorobenzylamine with a sulfonyl chloride. The resulting sulfonamide linkage is a key feature in many therapeutic agents. A Chinese patent describes the synthesis of 2-chloro-6-bromoaniline from p-aminobenzenesulfonamide, showcasing the manipulation of related halogenated sulfonamides. bldpharm.com

While specific examples detailing the synthesis of these derivatives from this compound are not prevalent in the literature, the fundamental reactivity of the benzyl bromide group makes it a highly probable intermediate for such transformations.

The specific substitution pattern on the phenyl ring of a drug molecule can significantly impact its efficacy, selectivity, and pharmacokinetic properties. The 2-bromo-6-chloro substitution offered by this compound provides a unique combination of steric bulk and electronic effects that can be exploited in drug design.

Structure-activity relationship (SAR) studies on various classes of therapeutic agents have demonstrated the importance of halogen substitutions. For example, in the development of quinazoline-based anticancer agents, the presence and position of halogen atoms on the quinazoline (B50416) ring or on pendant phenyl groups can dramatically influence their cytotoxic activity. nih.govgoogle.com Specifically, the presence of a halogen at the 6-position of the quinazoline ring has been shown to enhance anticancer effects. google.com

In a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, the nature of the substituent at the 2-position was found to be critical for cytotoxic activity. nih.govgoogle.com While aliphatic linkers at this position showed higher potency, the introduction of substituted benzyl groups allows for a fine-tuning of the molecule's properties. google.com The 2-bromo-6-chlorobenzyl group, with its defined steric and electronic profile, could be used to probe the binding pocket of a target enzyme, potentially leading to the development of drugs with improved efficacy and selectivity. The cross-examination of biological data from a series of 2,6-disubstituted benzylamine derivatives as inhibitors of copper amine oxidases revealed that both hydrogen bonding and hydrophobic interactions play a crucial role in their inhibitory activity, which can be modulated by the nature of the substituents.

Quinazoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of many anticancer drugs. nih.govgoogle.com The strategic introduction of various substituents onto the quinazoline scaffold is a key approach in the development of new and effective cytotoxic agents. This compound serves as a valuable building block in this context, enabling the synthesis of quinazoline derivatives with potential anticancer activity.

One notable application is in the synthesis of 6-bromo-2-(substituted benzylthio)-3-phenylquinazolin-4(3H)-ones. In a study by Emami et al., a key intermediate, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, was reacted with a variety of substituted benzyl bromides to yield a series of S-benzylated quinazolinone derivatives. nih.govgoogle.com This reaction, typically carried out in the presence of a base like potassium carbonate in a solvent such as DMF, proceeds via nucleophilic substitution where the thiol group of the quinazoline displaces the bromide of the benzyl bromide. google.com

The resulting compounds have been evaluated for their cytotoxic activity against various cancer cell lines. The nature of the substitution on the benzyl ring was found to significantly influence the biological activity of these quinazoline derivatives. Although the study by Emami et al. focused on a range of substituted benzyl bromides, the use of this compound in such a synthesis is chemically feasible and would lead to a quinazoline derivative with a unique substitution pattern. The existence of the related compound, 6-Bromo-3-(2-chlorobenzyl)quinazolin-4(3H)-one, further supports the use of the corresponding benzyl bromide as a reagent in this area.

Table 1: Synthesis of Substituted Quinazolinone Derivatives

| Starting Material 1 | Starting Material 2 | Reagents and Conditions | Product |

| 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | Substituted benzyl bromides | K2CO3, DMF, reflux | 6-bromo-2-(substituted benzylthio)-3-phenylquinazolin-4(3H)-ones |

Data sourced from Emami et al. google.com

The cytotoxic evaluation of these synthesized quinazoline derivatives against cancer cell lines such as MCF-7 (breast cancer) and SW480 (colon cancer) has demonstrated that the structural modifications, including the introduction of halogenated benzyl groups, are a critical determinant of their anticancer potential. nih.govgoogle.com

Materials Science Applications

Beyond its use in the life sciences, the structural features of this compound make it a potential building block for the synthesis of advanced materials. The presence of the aromatic ring and the reactive handles allows for its incorporation into larger conjugated systems.

Organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) are technologies that rely on the unique electronic and optical properties of organic semiconducting materials. The design and synthesis of novel organic molecules and polymers with tailored properties are crucial for advancing these fields. Bromo-substituted aromatic compounds are frequently used as intermediates in the synthesis of these materials, often serving as a key component in cross-coupling reactions to build up larger conjugated structures.

While there is no direct report of this compound being used in the synthesis of OLED or OPV materials, its structure contains motifs that are relevant to this field. The bromo- and chloro-substituents can be used as handles for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to link the benzyl unit to other aromatic systems. This is a common strategy for constructing the complex conjugated architectures required for efficient charge transport and light emission or absorption.

For example, 2-bromotriphenylene (B175828) is used as an intermediate for the synthesis of hole transport layer (HTL) materials for OLEDs. The bromo-functionality allows for further chemical modification to build the final material. Similarly, various bromo-substituted aromatic and heterocyclic compounds are listed as building blocks for organic electronics. The 2-bromo-6-chlorobenzyl moiety, once incorporated into a larger molecule, could influence the material's properties, such as its solubility, morphology in thin films, and electronic energy levels. The steric hindrance provided by the ortho-substituents could be used to control the intermolecular packing of the material in the solid state, which is a critical factor for device performance.

Synthesis of Heterocyclic Compounds

The unique substitution pattern of this compound makes it an ideal starting material for the synthesis of various heterocyclic systems. The presence of the ortho-bromo and chloro substituents on the benzene (B151609) ring, combined with the reactive benzyl bromide moiety, allows for the construction of fused ring systems through sequential reactions.

While direct synthesis of indazoles using this compound is not extensively documented, its structural motifs are relevant to precursors for indazole synthesis. The core principle often involves the reaction of a hydrazine (B178648) derivative with a suitable ortho-functionalized benzaldehyde (B42025) or benzonitrile. In a hypothetical application, this compound could be converted to a corresponding aldehyde or nitrile, which could then undergo cyclization with hydrazine to form an indazole ring. The remaining bromo and chloro substituents would offer further handles for diversification of the indazole core.

The synthesis of quinazoline and quinoxaline (B1680401) derivatives can be achieved using this compound as a precursor. For instance, the reaction of this compound with an ortho-aminoaryl ketone or aldehyde could lead to the formation of a dihydroquinazoline, which can then be oxidized to the corresponding quinazoline. Similarly, reaction with an ortho-diamine would provide a pathway to dihydroquinoxalines, followed by oxidation to quinoxalines.

A notable application involves the synthesis of 2,3-disubstituted quinoxalines. In a multi-step synthesis, 2-bromo-6-chlorobenzaldehyde (B1282812), derived from this compound, can react with a 1,2-diamine in the presence of an oxidizing agent to yield the corresponding quinoxaline. The bromo and chloro substituents on the phenyl ring remain available for further synthetic manipulations, such as cross-coupling reactions to introduce additional complexity.

The construction of 2-pyridone derivatives often involves the cyclization of a 1,5-dicarbonyl compound or a related precursor with an amine. While a direct route from this compound to a 2-pyridone is not straightforward, it can serve as a starting material for creating a key intermediate. For example, the benzyl bromide can be used to alkylate a B-ketoester. The resulting product, after conversion of the aryl halide to a suitable functional group, could then be elaborated into a 1,5-dicarbonyl-like precursor for cyclization into a 2-pyridone ring.

The synthesis of pyrimidine-2,4-diones (uracils) and pteridines often starts from precursors containing the N-C-N and N-C-C-N fragments, respectively. This compound can be utilized to introduce the substituted benzyl group onto a pre-formed pyrimidine (B1678525) or pteridine (B1203161) ring system. For example, N-alkylation of a pyrimidine-2,4-dione with this compound would yield the corresponding N-benzylated derivative. The remaining aryl halides offer sites for further functionalization, potentially leading to compounds with interesting biological properties.

In a specific example, researchers have utilized a related compound, 2-bromo-6-fluorobenzyl bromide, in the synthesis of pteridine derivatives as potential inhibitors of dihydrofolate reductase. This highlights the utility of ortho-dihalo-substituted benzyl bromides in generating libraries of compounds for biological screening.

Natural Product Synthesis and Analogues

The application of this compound in the total synthesis of natural products or their analogues is not widely reported in the literature. However, its structural features suggest potential utility in the synthesis of complex molecules containing a substituted aromatic ring. The ortho-bromo and chloro substituents could be strategically employed to direct the formation of specific bonds or to be transformed into other functional groups present in a target natural product. For instance, the bromo group could participate in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds, a common strategy in modern natural product synthesis.

Spectroscopic Characterization and Structural Elucidation of Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. In the context of reactions involving 2-Bromo-6-chlorobenzyl bromide, ¹H NMR is crucial for identifying the benzylic protons and the aromatic protons.

The chemical shift of the benzylic methylene (B1212753) (–CH₂–) protons is particularly diagnostic. In the starting material, this compound, these protons would be expected to resonate at a specific chemical shift. Following a substitution reaction where the benzylic bromine is replaced by another functional group, the chemical shift of these protons will change, providing direct evidence of the reaction's success. For instance, in benzyl (B1604629) bromide, the benzylic protons appear at a certain chemical shift, and this position is influenced by the substituents on the aromatic ring and the nature of the group that has replaced the bromine. up.ac.zanih.gov The electronegativity of the substituent plays a significant role; for example, the benzylic protons in benzyl fluoride (B91410) are shifted compared to those in benzyl bromide. chemicalbook.com

The aromatic region of the ¹H NMR spectrum reveals the substitution pattern on the benzene (B151609) ring. For a 2-bromo-6-chloro substituted pattern, the three aromatic protons will exhibit a characteristic splitting pattern and chemical shifts due to their coupling with each other. Any alteration to the aromatic ring during a reaction would be readily apparent in this region of the spectrum. The chemical shifts of aromatic protons are influenced by the electronic effects of the substituents. chemicalbook.com

Table 1: Representative ¹H NMR Data for Benzyl Halide Derivatives

| Compound | Solvent | Benzylic Protons (ppm) | Aromatic Protons (ppm) | Reference |

|---|---|---|---|---|

| 2-Bromobenzyl bromide | CDCl₃ | 4.60 | 7.13-7.56 | chemicalbook.com |

| 2-Chlorobenzyl bromide | CDCl₃ | 4.65 | 7.25-7.45 | chemicalbook.com |

| Benzyl fluoride | - | - | - | chemicalbook.com |

| 2-Bromo-6-chlorophenol | - | - | - | chemicalbook.com |

| 2-Bromo-6-chloropyridine | - | - | - | chemicalbook.com |

Note: This table provides representative data for related compounds to illustrate typical chemical shift ranges. Actual values for reaction products of this compound will vary depending on the specific product formed.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the determination of the number of different carbon environments. docbrown.info

For reaction products of this compound, ¹³C NMR is used to confirm the integrity of the carbon skeleton and to identify changes at the benzylic carbon. The chemical shift of the benzylic carbon is highly sensitive to the substituent attached to it. For instance, the benzylic carbon in benzyl bromide has a specific chemical shift, which would be altered upon substitution. chemicalbook.comspectrabase.com The signals for the aromatic carbons confirm the substitution pattern on the ring. chemicalbook.comchemicalbook.com The carbon attached to the bromine and the carbon attached to the chlorine will have characteristic chemical shifts influenced by the electronegativity of the halogens. researchgate.net

Table 2: Representative ¹³C NMR Data for Benzyl Halide Derivatives

| Compound | Solvent | Benzylic Carbon (ppm) | Aromatic Carbons (ppm) | Reference |

|---|---|---|---|---|

| Benzyl bromide | - | - | - | chemicalbook.com |

| 2-Chlorobenzyl bromide | - | - | - | chemicalbook.com |

| Benzyl fluoride | - | - | - | chemicalbook.com |

| 2-Bromo-m-xylene | - | - | - | chemicalbook.com |

| 2-bromo-2-methylpropane | - | 62.5 | 36.4 | docbrown.info |

Note: This table provides representative data for related compounds to illustrate typical chemical shift ranges. Actual values for reaction products of this compound will vary depending on the specific product formed.

Two-dimensional Correlation Spectroscopy (2D-COSY) is an NMR technique that reveals coupling relationships between protons, typically those on adjacent carbon atoms. libretexts.orglibretexts.org A COSY spectrum is a 2D plot with ¹H NMR spectra on both axes. Cross-peaks on the plot indicate which protons are coupled to each other. libretexts.org

In the analysis of reaction products of this compound, a COSY experiment would be used to confirm the connectivity of the protons in the molecule. For example, it would show correlations between the adjacent aromatic protons, helping to definitively assign their signals in the ¹H NMR spectrum. kvdcnrt.comresearchgate.net This is particularly useful in complex molecules where the 1D ¹H NMR spectrum may have overlapping signals. libretexts.org

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful tool for the characterization of organofluorine compounds. biophysics.org Since ¹⁹F has a natural abundance of 100% and is a spin-1/2 nucleus, it provides sharp signals over a wide chemical shift range, making it highly sensitive to the local electronic environment. biophysics.orghuji.ac.il

If this compound were used to synthesize a fluorinated analogue, for example, by replacing the bromine with fluorine to form 2-bromo-6-chloro-benzyl fluoride, ¹⁹F NMR would be the definitive method for confirming the presence and environment of the fluorine atom. nih.gov The chemical shift of the fluorine signal would provide direct evidence of the C-F bond formation. Furthermore, coupling between the fluorine nucleus and the adjacent benzylic protons (²JHF) would be observable in both the ¹H and ¹⁹F NMR spectra, providing further structural confirmation. biophysics.org

Table 3: Typical ¹⁹F NMR Chemical Shift Ranges

| Functional Group | Chemical Shift Range (ppm) |

|---|---|

| Acyl fluorides | +40 to +20 |

| Aryl fluorides | -100 to -140 |

| Alkyl fluorides | -150 to -250 |

Note: Chemical shifts are relative to a standard, often CFCl₃. The specific chemical shift will depend on the detailed molecular structure. biophysics.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

For reaction products of this compound, the mass spectrum would first be used to determine the molecular weight of the product, confirming that the desired transformation has occurred. A key feature to look for is the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in a 3:1 ratio. libretexts.org A compound containing one bromine and one chlorine atom will exhibit a characteristic isotopic cluster for the molecular ion peak (M, M+2, M+4). libretexts.org

The fragmentation pattern provides additional structural information. For benzylic compounds, a common fragmentation is the loss of the substituent on the benzylic carbon to form a stable benzyl cation or a related tropylium (B1234903) ion. For example, in the mass spectrum of a product formed from this compound, a prominent peak corresponding to the [C₇H₅BrCl]⁺ fragment might be observed. researchgate.netmdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. bohrium.com

For reaction products of this compound, IR spectroscopy is a quick and effective way to confirm the introduction of new functional groups. For example, if the benzyl bromide is converted to a benzyl alcohol, a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration would appear. researchgate.net If it is converted to a nitrile, a sharp absorption around 2220-2260 cm⁻¹ for the C≡N stretch would be observed. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. researchgate.net The C-Br and C-Cl stretching vibrations are typically found in the fingerprint region at lower wavenumbers. researchgate.netdocbrown.info

Table 4: Characteristic IR Absorption Frequencies

| Functional Group | Vibration | Frequency (cm⁻¹) |

|---|---|---|

| Alcohol | O-H stretch | 3200-3600 (broad) |

| Amine | N-H stretch | 3300-3500 (medium) |

| Nitrile | C≡N stretch | 2220-2260 (sharp) |

| Carbonyl (Ester) | C=O stretch | 1735-1750 (strong) |

| Aromatic Ring | C=C stretch | 1450-1600 (variable) |

| Alkyl Halide | C-Cl stretch | 600-800 (strong) |

| Alkyl Halide | C-Br stretch | 500-600 (strong) |

Note: The exact frequency and intensity of the absorption depend on the specific molecular structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of a molecule's connectivity, stereochemistry, and conformation, which is invaluable for the structural elucidation of novel compounds.

Below is a table representing the type of crystallographic data obtained for 2-bromo-6-chlorophenol, illustrating the detailed structural information that can be acquired for solid-state products. nih.gov

Table 1: Illustrative Crystallographic Data for 2-Bromo-6-chlorophenol

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P 21 21 21 |

| Unit Cell Dimensions | |

| a (Å) | 5.2204 |

| b (Å) | 11.214 |

| c (Å) | 11.717 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z (Molecules/Unit Cell) | 4 |

Data sourced from the Crystallography Open Database (COD) under deposition number 4515622, as cited in PubChem. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is exceptionally useful for analyzing volatile and semi-volatile compounds, making it suitable for monitoring the progress of reactions involving this compound and assessing the purity of the final products. nih.gov

Research Findings: In a typical GC-MS analysis, the reaction mixture is injected into the GC, where its components are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component. mdpi.com This allows for the tentative identification of reactants, products, byproducts, and impurities. researchgate.net

The technique is particularly effective for the analysis of halogenated organic compounds. researchgate.netepa.gov Methodologies have been developed for the simultaneous analysis of numerous brominated compounds in various samples. researchgate.netepa.gov High selectivity can be achieved using techniques like selective reaction monitoring (SRM), which is crucial when analyzing complex mixtures. researchgate.netepa.gov By taking aliquots from a reaction at different time points and analyzing them by GC-MS, a chemist can track the disappearance of starting materials and the appearance of the desired product, thereby optimizing reaction conditions and determining the endpoint of the reaction.

Table 2: Typical GC-MS Parameters for the Analysis of Brominated Compounds

| Parameter | Example Specification | Purpose |

|---|---|---|

| GC Column | Capillary column (e.g., DB-5ms) | Separates components of the mixture based on volatility and polarity. |

| Injector Temperature | 280 °C | Ensures rapid volatilization of the sample. nih.gov |

| Oven Program | Initial temp 50°C, ramp to 320°C | Creates a temperature gradient to elute compounds with different boiling points. nih.gov |

| Carrier Gas | Helium | Inert gas that carries the sample through the column. mdpi.com |

| MS Ionization Mode | Electron Ionization (EI) | Standard ionization method that produces a library-searchable mass spectrum. |

| MS Detector Mode | SCAN or Selective Ion Monitoring (SIM/SRM) | SCAN mode detects all ions for identification; SIM/SRM offers higher sensitivity for target compounds. researchgate.netepa.gov |

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used extensively in organic synthesis to monitor the progress of a reaction. libretexts.orgresearchgate.net It allows for the quick qualitative assessment of the presence of reactants and products in a reaction mixture. researchgate.net

Research Findings: To monitor a reaction, small aliquots of the reaction mixture are spotted onto a TLC plate at various time intervals. libretexts.org Alongside the reaction mixture, spots of the starting material(s) and sometimes the expected product (if available) are applied as standards for comparison. youtube.com The plate is then developed in a suitable solvent system (mobile phase). The different components of the mixture travel up the plate at different rates depending on their affinity for the stationary phase (usually silica (B1680970) gel) and their solubility in the mobile phase, resulting in different Retention Factor (Rf) values. researchgate.net

A reaction is considered complete when the spot corresponding to the limiting reactant has disappeared from the lane of the reaction mixture, and a new spot, corresponding to the product, has appeared. libretexts.orgyoutube.com For example, in the synthesis of certain benzofuranone derivatives, reaction progress was monitored using TLC with a solvent system of Acetone: Toluene (B28343) (3.5:6.5). niscpr.res.in The purity of the synthesized compounds was also checked by TLC. niscpr.res.in

Table 3: Illustrative TLC Data for Monitoring a Hypothetical Reaction

| Compound | Rf Value | Observation at t = 0 hr | Observation at t = 2 hr | Observation at t = 4 hr |

|---|---|---|---|---|

| Starting Material (A) | 0.75 | Strong spot | Faint spot | No spot |

| Product (B) | 0.30 | No spot | Weak spot | Strong spot |

| Reaction Mixture | N/A | Spot at Rf = 0.75 | Spots at Rf = 0.75 & 0.30 | Spot at Rf = 0.30 |

Rf values are hypothetical and depend on the specific compounds and the TLC solvent system used.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide array of properties for halogenated benzyl (B1604629) bromides.

Electronic and Structural Properties

DFT calculations, often employing methods like B3LYP with basis sets such as 6-31+G(d,p) or 6-311++G(d,p), are used to determine the optimized molecular geometry of halogenated aromatic compounds. researchgate.netresearchgate.net For a molecule like 2-bromo-6-chlorobenzyl bromide, these calculations would reveal key bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of its ground state structure.

Theoretical studies on related compounds, such as 2-bromo-6-chloro-4-fluoroaniline, have shown that DFT methods can accurately predict geometric parameters that are in good agreement with experimental data. researchgate.net The calculations also allow for the investigation of electronic properties. For instance, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. researchgate.netnih.gov In these maps, regions of high electron density (typically colored red) indicate areas susceptible to electrophilic attack, while electron-deficient regions (colored blue) are prone to nucleophilic attack. researchgate.netnih.gov For this compound, the electronegative bromine and chlorine atoms on the aromatic ring, as well as the bromine atom of the bromomethyl group, would significantly influence the electronic landscape of the molecule.

Table 1: Predicted Structural Parameters for a Related Compound (1-Bromo-2-chlorobenzene) using DFT

This table is based on data for a structurally related compound and is intended to be illustrative of the types of parameters obtained through DFT calculations.

| Parameter | HF/6-31+G(d,p) | B3LYP/6-31+G(d,p) | B3LYP/6-311++G(d,p) |

| C-Br Bond Length (Å) | 1.871 | 1.908 | 1.908 |

| C-Cl Bond Length (Å) | 1.731 | 1.758 | 1.758 |

| C-C-C Bond Angle (°) | 118.9 - 121.5 | 119.2 - 121.3 | 119.2 - 121.3 |

Source: Adapted from research on 1-bromo-2-chlorobenzene. researchgate.net